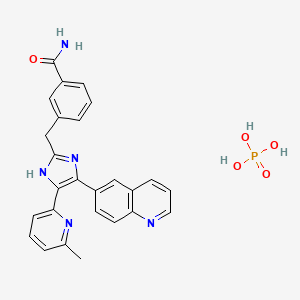
3-((4-(6-Methylpyridin-2-yl)-5-(quinolin-6-yl)-1H-imidazol-2-yl)methyl)benzamide phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Reactants: 6-methylpyridine-2-carbaldehyde, quinoline-6-carbaldehyde
- Conditions: Palladium-catalyzed cross-coupling reactions
- Product: Intermediate with pyridine and quinoline rings
Step 3: Phosphorylation of Benzamide Group
- Reactants: Benzamide derivative, phosphorus oxychloride
- Conditions: Reflux in dichloromethane
- Product: 3-((4-(6-Methylpyridin-2-yl)-5-(quinolin-6-yl)-1H-imidazol-2-yl)methyl)benzamide phosphate
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(6-Methylpyridin-2-yl)-5-(quinolin-6-yl)-1H-imidazol-2-yl)methyl)benzamide phosphate typically involves multi-step organic reactions. The process begins with the preparation of the core imidazole structure, followed by the introduction of the pyridine and quinoline rings through various coupling reactions. The final step involves the phosphorylation of the benzamide group to form the phosphate ester.
-
Step 1: Synthesis of the Imidazole Core
- Reactants: Benzylamine, glyoxal, ammonium acetate
- Conditions: Reflux in ethanol
- Product: 1H-imidazole derivative
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- Reagents: Potassium permanganate, hydrogen peroxide
- Conditions: Aqueous or organic solvents
- Products: Oxidized derivatives of the compound
-
Reduction
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Anhydrous solvents
- Products: Reduced derivatives of the compound
-
Substitution
- Reagents: Halogenating agents, nucleophiles
- Conditions: Various solvents and temperatures
- Products: Substituted derivatives with different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Bromine in dichloromethane at room temperature.
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, nucleophilic substitution products
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Biological Probes: Utilized in the study of enzyme mechanisms and protein interactions.
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutics: Investigated for its potential anti-cancer and anti-inflammatory properties.
Diagnostics: Used in the development of diagnostic agents for imaging techniques.
Industry
Materials Science: Employed in the creation of novel materials with unique electronic and optical properties.
Chemical Engineering: Used in the development of new catalysts and reaction processes.
Mechanism of Action
The mechanism of action of 3-((4-(6-Methylpyridin-2-yl)-5-(quinolin-6-yl)-1H-imidazol-2-yl)methyl)benzamide phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Methylpyridin-2-yl)-5-(quinolin-6-yl)-1H-imidazole
- 3-(6-Methylpyridin-2-yl)-5-(quinolin-6-yl)-1H-imidazole
- 2-(6-Methylpyridin-2-yl)-5-(quinolin-6-yl)-1H-imidazole
Uniqueness
3-((4-(6-Methylpyridin-2-yl)-5-(quinolin-6-yl)-1H-imidazol-2-yl)methyl)benzamide phosphate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H24N5O5P |
|---|---|
Molecular Weight |
517.5 g/mol |
IUPAC Name |
3-[[5-(6-methylpyridin-2-yl)-4-quinolin-6-yl-1H-imidazol-2-yl]methyl]benzamide;phosphoric acid |
InChI |
InChI=1S/C26H21N5O.H3O4P/c1-16-5-2-9-22(29-16)25-24(19-10-11-21-18(15-19)8-4-12-28-21)30-23(31-25)14-17-6-3-7-20(13-17)26(27)32;1-5(2,3)4/h2-13,15H,14H2,1H3,(H2,27,32)(H,30,31);(H3,1,2,3,4) |
InChI Key |
NDLKXYCQCVWYIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(N=C(N2)CC3=CC(=CC=C3)C(=O)N)C4=CC5=C(C=C4)N=CC=C5.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


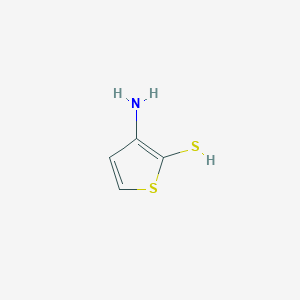
![5'-Methoxy-2',3'-dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12978905.png)
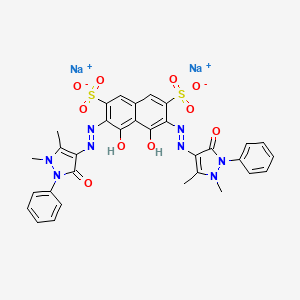
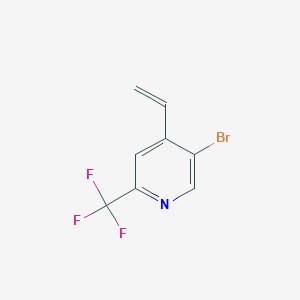

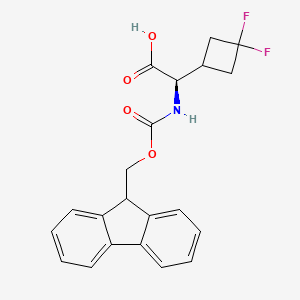
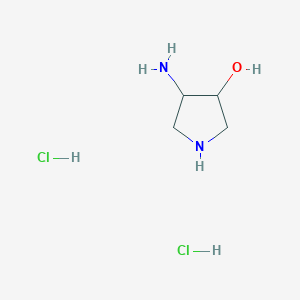
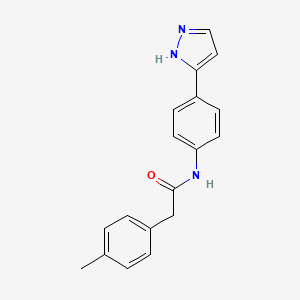
![3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-amine](/img/structure/B12978939.png)
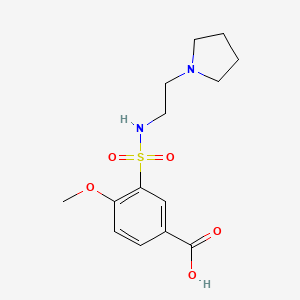
![6,7-Dibromothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12978951.png)
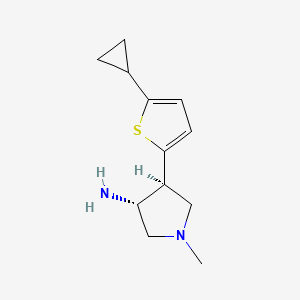
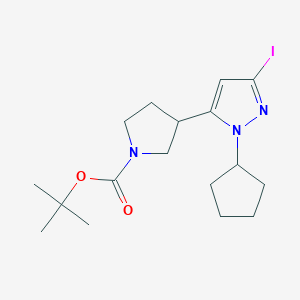
![tert-Butyl 2-chloro-5,5-difluoro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B12978964.png)
